Arnicolide A

Descripción general

Descripción

Arnicolide A is a sesquiterpene lactone, a type of naturally occurring organic compound. It is derived from the plant Centipeda minima, which is known for its medicinal properties. Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arnicolide A typically involves the extraction from Centipeda minima. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate this compound. The specific solvents and chromatographic techniques can vary, but common solvents include methanol, ethanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Centipeda minima. large-scale extraction processes involve the use of industrial solvents and large-scale chromatographic systems to ensure the purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Arnicolide A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Chemistry:

Arnicolide A serves as a model compound for studying sesquiterpene lactones due to its unique structural properties. Researchers utilize it to investigate the reactivity and synthesis of related compounds, contributing to the understanding of natural product chemistry.

2. Biology:

In biological research, this compound has been studied for its role in plant defense mechanisms. Its interactions with various biological molecules are crucial for understanding how plants protect themselves against pathogens and herbivores.

Medicinal Applications

1. Anticancer Properties:

this compound has shown promise in cancer research. It inhibits key signaling pathways such as PI3K/Akt/mTOR and STAT3, which are crucial for cell proliferation and survival. Studies indicate that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for cancer therapy.

2. Anti-inflammatory Activity:

The compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This action suggests its utility in treating inflammatory diseases.

3. Antimicrobial Activity:

this compound has demonstrated antimicrobial effects by disrupting microbial cell membranes and inhibiting the synthesis of essential biomolecules. This makes it a candidate for developing new antimicrobial agents.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

Arnicolide A exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits key signaling pathways such as PI3K/AKT/mTOR and STAT3, which are involved in cell proliferation and survival.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.

Comparación Con Compuestos Similares

Arnicolide A is similar to other sesquiterpene lactones such as Arnicolide D, Brevilin A, and Microhelenin C. it is unique in its specific molecular structure and the particular biological activities it exhibits .

Actividad Biológica

Arnicolide A is a sesquiterpene lactone derived from the plant Centipeda minima, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the current understanding of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of several bioactive compounds isolated from Centipeda minima, traditionally used in Chinese medicine. Its structural characteristics contribute to its biological activity, particularly in modulating cell signaling pathways involved in cancer progression.

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of intrinsic apoptotic pathways, leading to programmed cell death. Studies indicate that this compound triggers caspase activation and alters the expression of pro-apoptotic and anti-apoptotic proteins, thus promoting apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at specific phases, particularly G1 and G2/M phases. This effect is crucial for inhibiting cancer cell proliferation and is often linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs).

- Inhibition of Metastasis : Preliminary studies suggest that this compound may inhibit the metastatic potential of cancer cells by affecting cellular adhesion and migration pathways. This includes modulation of matrix metalloproteinases (MMPs) that are involved in extracellular matrix degradation.

In Vitro and In Vivo Studies

- In Vitro Studies : Various studies utilizing MTT assays and colony formation assays have demonstrated that this compound significantly reduces cell viability in breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. For instance, treatment with this compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound. In xenograft models, administration of this compound led to a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.

Data Summary

| Study Type | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | MDA-MB-231 | 5 - 20 | Decreased cell viability |

| In Vitro | HT-29 | 10 - 30 | Induced apoptosis |

| In Vivo | Xenograft Model | Varies | Reduced tumor volume |

Case Studies

- Breast Cancer Model : In a study investigating the effects of this compound on breast cancer cells, researchers found that treatment led to significant apoptosis as evidenced by flow cytometry analysis showing increased Annexin V positive cells after treatment.

- Colon Cancer Model : Another study focused on colon cancer demonstrated that this compound inhibited proliferation and induced G2/M phase arrest, with Western blot analyses revealing decreased levels of cyclins associated with cell cycle progression.

Future Directions

The promising results from preclinical studies underline the need for further research into the pharmacokinetics and toxicity profiles of this compound. Clinical trials are essential to validate its therapeutic efficacy and safety in human subjects. Additionally, elucidating the precise molecular mechanisms underlying its anticancer effects will enhance our understanding and potentially lead to improved therapeutic strategies.

Propiedades

IUPAC Name |

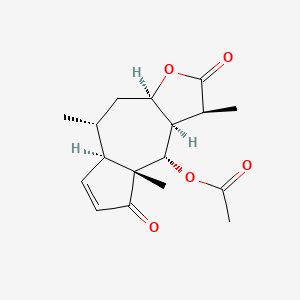

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9+,11+,12-,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIKBWBBCJSQU-HESYKRBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190006 | |

| Record name | Dihydrohelenalin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-53-0 | |

| Record name | Dihydrohelenalin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrohelenalin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrohelenalin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.